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Strategic Scaffolding in Fluorinated Medicinal Chemistry
Executive Summary

N-Propyl 4-fluorobenzamide (CAS 349129-65-3) represents a critical structural motif in
modern medicinal chemistry, serving as a lipophilic, metabolically stable pharmacophore. The
incorporation of the para-fluorine atom on the benzamide core modulates electronic density
while enhancing metabolic resistance against oxidative metabolism at the aromatic ring. This
guide provides a comprehensive technical analysis of its physicochemical properties, optimized
synthetic pathways, and validation protocols for research applications.

Chemical Identity & Physicochemical Profiling[2][3]

Understanding the fundamental properties of N-Propyl 4-fluorobenzamide is essential for
formulation and assay development. The propyl chain increases logP relative to the parent
benzamide, facilitating membrane permeability, while the fluorine atom acts as a bioisostere for
hydrogen, altering pKa and binding affinity without significant steric penalty.

Table 1: Physicochemical Specifications
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Property Specification

CAS Number 349129-65-3

IUPAC Name 4-Fluoro-N-propylbenzamide
Molecular Formula C10H12FNO

Molecular Weight 181.21 g/mol

SMILES O=C(NCCC)C1=CC=C(F)C=C1

Physical State

White to off-white crystalline solid

Solubility

Soluble in DMSO, MeOH, DCM, Ethyl Acetate;

Low water solubility

LogP (Predicted)

~2.3 - 2.5 (Lipophilic)

H-Bond Donors/Acceptors

1 Donor (NH) / 2 Acceptors (C=0, F)

Synthetic Pathways & Process Optimization

The synthesis of N-Propyl 4-fluorobenzamide is most efficiently achieved through

nucleophilic acyl substitution. Two primary routes are recommended depending on scale and

available reagents.

Route A: Acyl Chloride Method (High Throughput/Scale-

Up)

This is the preferred industrial route due to high atom economy and rapid kinetics.

o Reagents: 4-Fluorobenzoyl chloride, n-Propylamine, Triethylamine (TEA) or

Diisopropylethylamine (DIPEA).

¢ Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

e Mechanism: The nitrogen lone pair of propylamine attacks the electrophilic carbonyl carbon

of the acid chloride, followed by elimination of chloride. The base neutralizes the generated

HCI.
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Route B: Direct Amide Coupling (DiscoverylLibrary
Synthesis)

Ideal for parallel synthesis where the acid chloride is unstable or unavailable.
o Reagents: 4-Fluorobenzoic acid, n-Propylamine, HATU or EDC/HOBt.
e Solvent: DMF or DCM.

e Mechanism: Activation of the carboxylic acid to a reactive ester intermediate, followed by
aminolysis.

Experimental Workflow Visualization

The following diagram outlines the critical decision nodes and workflow for the Acyl Chloride

route, ensuring high purity.
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Starting Materials
4-Fluorobenzoyl Chloride + n-Propylamine

Dropwise Addition

Reaction Phase
Solvent: Anhydrous DCM (0°C to RT)
Base: Et3N (1.2 eq)

Monitor via TLC

Quench & Workup

Wash: 1M HCI (Remove amine)
Wash: Sat. NaHCO3 (Remove acid)

Drying & Concentration
MgSO4 -> Rotary Evaporation

Purification
Recrystallization (Hexane/EtOAc)
or Flash Column

Final Product
N-Propyl 4-fluorobenzamide
(>98% Purity)

Click to download full resolution via product page

Figure 1: Optimized synthetic workflow for N-Propyl 4-fluorobenzamide via acyl chloride

amidation.

Protocol: Acyl Chloride Synthesis (Step-by-Step)

* Preparation: Charge a flame-dried round-bottom flask with 4-fluorobenzoyl chloride (1.0 eq)
and anhydrous DCM (0.2 M concentration). Cool to 0°C under N2 atmosphere.
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e Addition: Mix n-propylamine (1.1 eq) with Triethylamine (1.5 eq) in a separate vial. Add this
mixture dropwise to the acid chloride solution over 15 minutes to control exotherm.

e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor
consumption of acid chloride by TLC (Hexane:EtOAc 3:1).

o Workup:
o Wash organic layer with 1M HCI (2x) to remove unreacted amine and TEA.
o Wash with Saturated NaHCOs (2x) to remove any hydrolyzed benzoic acid.
o Wash with Brine, dry over anhydrous MgSQOa4, and concentrate in vacuo.

« Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash
chromatography.

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following
spectral signatures confirm the identity of CAS 349129-65-3.

Nuclear Magnetic Resonance (NMR) Profiling[3][11]

e 'H NMR (400 MHz, CDCls):

o 9 7.80 (m, 2H): Aromatic protons ortho to carbonyl (AA'BB' system).

[e]

0 7.10 (m, 2H): Aromatic protons ortho to fluorine (coupled to 1°F).

[e]

0 6.20 (br s, 1H): Amide NH proton.

o

0 3.40 (g, 2H): N-methylene protons of the propyl chain (-NH-CHz-).

[¢]

0 1.65 (m, 2H): Central methylene protons of the propyl chain.
o 9 0.98 (t, 3H): Terminal methyl group.

e F NMR:
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o 0 -108 to -110 ppm: Characteristic singlet (or multiplet depending on decoupling) for para-
fluoro substitution.

Mass Spectrometry (LC-MS)[4]

 |onization Mode: ESI (+)
e Molecular lon: [M+H]* = 182.2 m/z

e Fragmentation: Loss of propyl amine fragment or cleavage at the amide bond may be
observed at higher collision energies.

Biological & Pharmaceutical Relevance[12]

N-Propyl 4-fluorobenzamide is rarely a final drug but serves as a high-value intermediate and
fragment in drug discovery.

Structural Activity Relationship (SAR) Implications

o Metabolic Stability: The para-fluorine blocks the primary site of cytochrome P450 oxidation
on the benzene ring, significantly extending the half-life compared to non-fluorinated
analogs.

 Lipophilicity Tuning: The propyl chain adds steric bulk and hydrophobicity, aiding in crossing
the blood-brain barrier (BBB) for central nervous system (CNS) targets.

e Binding Interactions: The amide carbonyl acts as a hydrogen bond acceptor, while the NH is
a donor. The fluorine atom can participate in multipolar interactions with protein backbones.

Common Applications

o Fragment-Based Drug Design (FBDD): Used as a screening fragment to identify binding
pockets in kinases and GPCRs.

e Precursor Synthesis: Can be further functionalized at the ortho position via directed lithiation
(DoM) due to the directing ability of the amide and fluorine groups.

Safety & Handling (SDS Summary)
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While generally stable, this compound must be handled with standard laboratory precautions.

e GHS Classification:

[¢]

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.

[e]

[e]

H319: Causes serious eye irritation.

(¢]

H335: May cause respiratory irritation.

o PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to
avoid inhalation of dust or residual amine vapors.

o Storage: Store at room temperature (RT) in a dry, well-ventilated place. Keep container
tightly closed to prevent hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Fluoro-N-propylbenzamide price,buy 4-Fluoro-N-propylbenzamide - chemicalbook
[chemicalbook.com]
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e To cite this document: BenchChem. [Technical Monograph: N-Propyl 4-fluorobenzamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1365848/docs#technical-monograph-n-propyl-4-
fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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